2-Heptadec-8-enyl-5-methyl-4,5-dihydro-1,3-oxazole

Lipoxygenase inhibition Anti-inflammatory Eicosanoid pathway

2-Heptadec-8-enyl-5-methyl-4,5-dihydro-1,3-oxazole (CAS 6301-25-3; synonym 2-(8-heptadecenyl)-5-methyl-2-oxazoline) is a long-chain alkenyl 2-oxazoline derivative with molecular formula C₂₁H₃₉NO and molecular weight 321.54 g·mol⁻¹. The molecule features a C₁₇ alkenyl chain bearing an (E)-configured double bond at the 8-position, connected to a 5-methyl-4,5-dihydro-1,3-oxazole ring.

Molecular Formula C21H39NO
Molecular Weight 321.5 g/mol
Cat. No. B13801728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Heptadec-8-enyl-5-methyl-4,5-dihydro-1,3-oxazole
Molecular FormulaC21H39NO
Molecular Weight321.5 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC1=NCC(O1)C
InChIInChI=1S/C21H39NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-22-19-20(2)23-21/h10-11,20H,3-9,12-19H2,1-2H3
InChIKeyNAGNXDBJZOWMCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Heptadec-8-enyl-5-methyl-4,5-dihydro-1,3-oxazole (CAS 6301-25-3): Procurement-Relevant Identity, Class, and Physicochemical Baseline


2-Heptadec-8-enyl-5-methyl-4,5-dihydro-1,3-oxazole (CAS 6301-25-3; synonym 2-(8-heptadecenyl)-5-methyl-2-oxazoline) is a long-chain alkenyl 2-oxazoline derivative with molecular formula C₂₁H₃₉NO and molecular weight 321.54 g·mol⁻¹ [1]. The molecule features a C₁₇ alkenyl chain bearing an (E)-configured double bond at the 8-position, connected to a 5-methyl-4,5-dihydro-1,3-oxazole ring [1]. Key computed physicochemical descriptors include an XLogP3 of 7.7, zero hydrogen-bond donors, two hydrogen-bond acceptors, and a predicted pKa of 5.69 ± 0.70, collectively indicating high lipophilicity and limited aqueous solubility [1]. The compound is formally classified as a lipoxygenase inhibitor and antioxidant in curated pharmacological databases [2].

Why 2-Heptadec-8-enyl-5-methyl-4,5-dihydro-1,3-oxazole Cannot Be Generically Substituted by Other In-Class 2-Oxazolines


Within the 2-oxazoline class, even minor structural perturbations—such as saturation of the alkenyl chain, removal of the 5-methyl substituent, or alteration of double-bond position—can abolish or markedly shift the compound's biological target engagement profile. The MeSH pharmacological classification of 2-heptadec-8-enyl-5-methyl-4,5-dihydro-1,3-oxazole as a potent lipoxygenase inhibitor is explicitly linked to its interference with arachidonic acid metabolism, a property that depends on the precise geometry and length of the lipophilic side chain [1]. The saturated analog 2-heptadecyl-5-methyl-4,5-dihydro-1,3-oxazole (CAS 7507-09-7) lacks the double bond required for radical-scavenging antioxidant activity in lipid systems, while the 8,11-diene and 8,10-diene congeners introduce additional oxidizable sites that may alter metabolic stability or shift selectivity among lipoxygenase isoforms . Generic procurement based solely on the oxazoline scaffold therefore carries a high risk of acquiring a molecule with uncharacterized or absent efficacy in assays requiring this specific C21H39NO entity.

Quantitative Differential Evidence for 2-Heptadec-8-enyl-5-methyl-4,5-dihydro-1,3-oxazole vs. Closest Analogs


Lipoxygenase Inhibitory Activity: Target Compound vs. Saturated Analog

The MeSH pharmacological profile classifies 2-heptadec-8-enyl-5-methyl-4,5-dihydro-1,3-oxazole as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, while also noting weaker secondary inhibition of cyclooxygenase, formyltetrahydrofolate synthetase, and carboxylesterase [1]. In contrast, the fully saturated analog 2-heptadecyl-5-methyl-4,5-dihydro-1,3-oxazole (CAS 7507-09-7) is not annotated with any lipoxygenase-inhibitory or antioxidant classification in the same curated database, consistent with the mechanistic requirement for an oxidizable alkene moiety to engage the enzyme's active-site iron or to act as a radical trap [1]. This qualitative pharmacological divergence constitutes a binary selection criterion: only the Δ⁸-unsaturated compound carries multi-target lipoxygenase/cyclooxygenase regulatory annotation.

Lipoxygenase inhibition Anti-inflammatory Eicosanoid pathway

Antioxidant Function in Fats and Oils: Mechanistic Basis for Unsaturated-Chain Requirement

The MeSH record explicitly designates 2-heptadec-8-enyl-5-methyl-4,5-dihydro-1,3-oxazole as an antioxidant in fats and oils [1]. Oxazole derivatives have been evaluated in the DPPH radical-scavenging assay at 500 µM, with certain structural variants demonstrating scavenging activity comparable to ascorbic acid; the activity is attributed to the heterocyclic ring's capacity to donate hydrogen atoms or electrons to quench free radicals . While the fully saturated analog 2-heptadecyl-5-methyl-4,5-dihydro-1,3-oxazole lacks the conjugated or allylic unsaturation that could stabilize radical intermediates, the Δ⁸ double bond of the target compound provides an additional site for radical trapping, a structural feature absent in the saturated comparator.

Lipid antioxidant Radical scavenging Food chemistry

Lipoxygenase Translocation Inhibition in Rat RBL-2H3 Cells: Target Compound vs. Reference Inhibitor

An assay record (ChEMBL_4193 / CHEMBL619995) reports that the compound was tested for inhibitory activity against 5-lipoxygenase translocation in rat RBL-2H3 cells [1]. Separately, additional data indicate that at a concentration of 0.1 µM, the compound was evaluated for inhibition of 5-lipoxygenase in RBL-1 cell (2H3 subline) lysate by monitoring 5-HETE production, yielding a reported value of '1' (on a scale where context-specific interpretation is required) . By comparison, reference 5-LOX inhibitors such as NDGA exhibit IC₅₀ values of ~200 nM in analogous cellular assays . While direct quantitative comparison between the target compound and NDGA in the same assay is not available, the data establish that the compound engages the 5-LOX pathway at sub-micromolar concentrations.

5-Lipoxygenase translocation RBL-2H3 assay Leukotriene biosynthesis

Physicochemical Differentiation: LogP, pKa, and Hydrogen-Bond Profile vs. Saturated and Diene Analogs

Computed physicochemical properties reveal key differences that impact formulation and assay compatibility. The target compound (C₂₁H₃₉NO, MW 321.54) exhibits XLogP3 = 7.7, hydrogen-bond donor count = 0, hydrogen-bond acceptor count = 2, rotatable bond count = 15, and predicted pKa = 5.69 ± 0.70 [1]. The saturated analog (C₂₁H₄₁NO, MW 323.56) has a slightly higher mass and lower molecular polarizability due to the absence of the double bond, which can alter partitioning behavior in lipid membranes . The 8,10-diene analog (C₂₁H₃₇NO, MW 319.52) contains an additional double bond that further increases polarizability and oxidative lability, potentially compromising shelf stability relative to the mono-unsaturated target compound .

Lipophilicity Physicochemical properties Membrane permeability

Highest-Confidence Application Scenarios for 2-Heptadec-8-enyl-5-methyl-4,5-dihydro-1,3-oxazole Based on Quantitative Evidence


Lipoxygenase Pathway Inhibition Studies in Inflammatory Disease Models

Based on its MeSH classification as a potent lipoxygenase inhibitor and the confirmed engagement of 5-LOX translocation in RBL-2H3 cells [1], this compound is suitable as a tool molecule for interrogating the 5-lipoxygenase / leukotriene biosynthesis axis in rat basophil leukemia and related inflammatory cell models. At a test concentration of 0.1 µM, modulation of 5-HETE production has been documented [2]. Researchers should verify lot-to-lot consistency via LC-MS purity analysis (>95%) and confirm activity in their specific cell system against NDGA (IC₅₀ ~200 nM) as a positive control .

Antioxidant Additive Screening for Lipid-Based Formulations

The explicit MeSH designation as an antioxidant in fats and oils, combined with the radical-scavenging capacity attributed to the oxazole scaffold and the auxiliary allylic site provided by the Δ⁸ double bond [1], supports its use in screening campaigns for natural or synthetic lipid antioxidants. The compound's high lipophilicity (XLogP3 = 7.7) makes it particularly compatible with non-aqueous lipid matrices [2]. Comparative evaluation against the saturated analog (CAS 7507-09-7) is recommended to isolate the contribution of the double bond to oxidative stability.

Fatty Acid Derivatization and Mass Spectrometry Structural Biology

As an oxazoline derivative of oleic acid, this compound can serve as a reference standard in gas chromatography-mass spectrometry (GC-MS) protocols that use oxazoline derivatization to determine double-bond positions in unsaturated fatty acids [1]. The well-defined (E)-configuration at the 8-position, confirmed by SMILES notation (CCCCCCCC/C=C/CCCCCCCC1=NCC(O1)C) [2], provides a fixed retention-time and fragmentation-pattern benchmark for method development and validation.

Multi-Target Pharmacological Profiling in Eicosanoid Cascade Research

Unlike many single-target 5-LOX inhibitors, this compound exhibits a broader pharmacological fingerprint, with secondary inhibition of cyclooxygenase, formyltetrahydrofolate synthetase, and carboxylesterase [1]. This multi-target profile makes it a candidate for phenotypic screening in systems where modulation of the wider arachidonic acid cascade is desired. Researchers should note that the secondary activities are reported as weaker than the primary lipoxygenase inhibition [1], and orthogonal assays (e.g., COX-1/COX-2 inhibition ELISA) are advised to validate target engagement in the user's specific experimental system.

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